2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-phenoxyacetic acid with thionyl chloride to form 2-phenoxyacetyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to produce 2-phenoxy-N-(4-sulfamoylphenyl)acetamide. Finally, the thiazole ring is introduced through a cyclization reaction with 2-aminothiazole under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and thiazole groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. The sulfonamide group may inhibit enzyme function by mimicking the natural substrate, leading to competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-(4-phenylthiazol-2-yl)acetamide
- 2-(2-formylphenoxy)-N-(4-phenylthiazol-2-yl)acetamide
- 2-(4-chlorophenoxy)-N-(4-(thiazol-2-yl)sulfamoyl)phenyl)acetamide
Uniqueness
2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is unique due to its combination of a phenoxy group, a thiazole ring, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c21-16(12-24-14-4-2-1-3-5-14)19-13-6-8-15(9-7-13)26(22,23)20-17-18-10-11-25-17/h1-11H,12H2,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLZHGMARVZMOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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